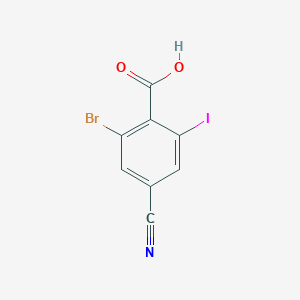

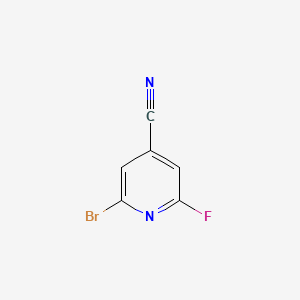

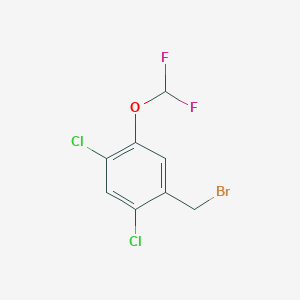

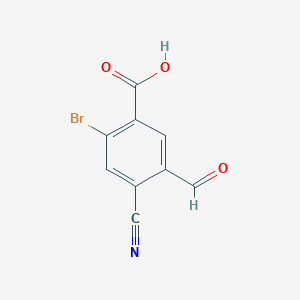

![molecular formula C15H8F3N3 B1413394 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 1980053-08-4](/img/structure/B1413394.png)

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Descripción general

Descripción

“4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” is a chemical compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “this compound” belongs, has been achieved by a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a nitrogen-containing heterocyclic ring . This ring is important due to its ability to bind with various living systems .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Aplicaciones Científicas De Investigación

Photophysical Properties and Blue Light Emission

A study by Aginagalde et al. (2010) explored the reaction between benzynes and imidazo[1,2-a]pyridines, leading to the formation of benzo[a]imidazo[5,1,2-cd]indolizines and 2,3,9c-triazocyclopenta[j,k]fluorenes. This reaction exhibited potential in producing compounds that emitted blue light when excited at 365 nm, indicating interesting photophysical properties (Aginagalde et al., 2010).

Synthetic Applications in Medicinal Chemistry

Roopan et al. (2016) highlighted the significance of imidazo[1,2-a]pyridines in medicinal chemistry, emphasizing their role in the production of drug molecules. This review focused on the synthetic strategies and reactivity of these compounds, underscoring their extensive applications in medicinal chemistry (Roopan et al., 2016).

Catalytic Oxidative Trifluoromethylation

Monir et al. (2015) described a methodology for the catalytic oxidative trifluoromethylation of imidazopyridines at room temperature. This process involved the functionalization of the sp(2) C-H bond using Langlois reagent under ambient air, leading to the synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridines with broad functionalities (Monir et al., 2015).

Visible-Light-Mediated Regioselective C–H Trifluoromethylation

Zhou et al. (2019) developed a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process utilized anthraquinone-2-carboxylic acid as the photo-organocatalyst and Langlois reagent as the trifluoromethylating agent, allowing for efficient and regioselective functionalization of these compounds (Zhou et al., 2019).

Novel Syntheses and Biological Activities

Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which were prepared in good to excellent yields. This synthesis demonstrated the versatility and efficiency of these compounds in various applications (Goli-Garmroodi et al., 2015).

Direcciones Futuras

The potential of various derivatives of imidazo[1,2-a]pyridines to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that “4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” and similar compounds may have diverse applications in the future.

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine core have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and various other physiological processes.

Mode of Action

Imidazo[1,2-a]pyridines typically interact with their targets by binding to the active site, thereby modulating the target’s activity .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may influence pathways related to cell cycle regulation, neuronal signaling, and other physiological processes .

Result of Action

Based on the known bioactivity of similar compounds, it can be inferred that it may have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Análisis Bioquímico

Biochemical Properties

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridines, including this compound, have been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . These interactions are essential for the compound’s biological activity, influencing processes such as cell cycle regulation and neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of CDKs, leading to altered cell cycle progression and potentially inducing apoptosis in cancer cells . Additionally, its interaction with GABA A receptors can affect neurotransmission, impacting neuronal cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDKs, inhibiting their activity and thus disrupting the cell cycle . Furthermore, its modulation of GABA A receptors involves binding to specific receptor subunits, altering ion channel function and neurotransmitter release . These molecular interactions underpin the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of CDK activity and consistent modulation of GABA A receptor function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and modulates GABA A receptor function without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), facilitating its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation in various tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and GABA A receptors . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, further modulating its biological effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Propiedades

IUPAC Name |

4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONGFIJDRONUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.